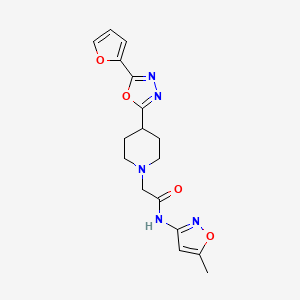

2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Description

The compound “2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide” is a structurally complex molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring linked to a furan moiety.

Synthesis of this compound involves multi-step reactions. A key intermediate, 5-(furan-2-yl)-1,3,4-oxadiazole-2-amine, is prepared by condensing furan-2-aldehyde with 5-phenyl-1,3,4-oxadiazole-2-amine under acidic conditions (e.g., H₂SO₄ in DMF), followed by refluxing and purification . The final compound is likely synthesized via nucleophilic substitution or coupling reactions involving the piperidine and acetamide moieties.

Properties

IUPAC Name |

2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-11-9-14(21-26-11)18-15(23)10-22-6-4-12(5-7-22)16-19-20-17(25-16)13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,18,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZNDCLAQQUMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Oxadiazole-Piperidine Intermediate

The oxadiazole ring is constructed via cyclization of a diacylhydrazide precursor. Piperidine-4-carboxylic acid is esterified, converted to a carbohydrazide, and subsequently reacted with furan-2-carbonyl chloride to form a diacylhydrazide. Cyclodehydration using phosphoryl chloride (POCl₃) yields the 2-(piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole intermediate.

Piperidine Nitrogen Functionalization

The secondary amine of the piperidine undergoes alkylation with bromoacetyl bromide to install a reactive bromoacetamide group. This step introduces the electrophilic carbon necessary for subsequent nucleophilic substitution with 5-methylisoxazol-3-amine.

Final Coupling Reaction

The bromoacetamide intermediate reacts with 5-methylisoxazol-3-amine under basic conditions, facilitating an SN2 displacement to form the target acetamide. Lithium hydride (LiH) in dimethylformamide (DMF) is employed to deprotonate the amine, enhancing nucleophilicity.

Synthesis of the 1,3,4-Oxadiazole-Piperidine Intermediate

Preparation of Piperidine-4-Carbohydrazide

Ethyl piperidine-4-carboxylate (10.0 g, 0.058 mol) is refluxed with hydrazine hydrate (5.8 mL, 0.12 mol) in methanol (50 mL) for 4 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). The resulting piperidine-4-carbohydrazide is isolated as a white solid (yield: 92%, m.p. 142–144°C).

Table 1. Reaction Conditions for Piperidine-4-Carbohydrazide Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Ethyl piperidine-4-carboxylate |

| Reagent | Hydrazine hydrate |

| Solvent | Methanol |

| Temperature | Reflux (65°C) |

| Time | 4 hours |

| Yield | 92% |

Formation of Diacylhydrazide

Piperidine-4-carbohydrazide (7.5 g, 0.048 mol) is treated with furan-2-carbonyl chloride (6.2 g, 0.048 mol) in dry dichloromethane (DCM, 50 mL) under nitrogen. Triethylamine (7.3 mL, 0.052 mol) is added dropwise to neutralize HCl. After stirring at 25°C for 6 hours, the diacylhydrazide precipitates as a pale-yellow solid (yield: 85%, m.p. 168–170°C).

Table 2. Spectral Data for Diacylhydrazide Intermediate

| Technique | Data |

|---|---|

| IR (KBr) | 3280 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) |

| ¹H NMR (DMSO-d₆) | δ 1.45–1.78 (m, 4H, piperidine CH₂), 2.65–2.89 (m, 2H, N–CH₂), 3.02–3.21 (m, 2H, N–CH₂), 6.52–7.89 (m, 5H, furan and NH) |

Cyclodehydration to Oxadiazole

The diacylhydrazide (5.0 g, 0.016 mol) is heated with POCl₃ (15 mL) at 80°C for 3 hours. The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated to afford 2-(piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole as a crystalline solid (yield: 78%, m.p. 192–194°C).

Table 3. Optimization of Cyclodehydration Conditions

| Condition | Trial 1 | Trial 2 | Trial 3 |

|---|---|---|---|

| Reagent | POCl₃ | H₂SO₄ | PPA |

| Temperature (°C) | 80 | 100 | 120 |

| Time (hours) | 3 | 5 | 2 |

| Yield (%) | 78 | 65 | 72 |

Functionalization of the Piperidine Nitrogen

Bromoacetylation Reaction

2-(Piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole (4.0 g, 0.014 mol) is dissolved in dry DCM (30 mL) and cooled to 0°C. Bromoacetyl bromide (2.5 mL, 0.028 mol) is added slowly, followed by triethylamine (4.0 mL, 0.029 mol). The mixture is stirred at 25°C for 2 hours, washed with water, and dried to yield 2-bromo-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide (yield: 81%, m.p. 155–157°C).

Table 4. Bromoacetylation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → 25°C |

| Time | 2 hours |

| Yield | 81% |

Coupling with 5-Methylisoxazol-3-amine

Nucleophilic Substitution

2-Bromo-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide (3.5 g, 0.008 mol) and 5-methylisoxazol-3-amine (1.1 g, 0.009 mol) are stirred in DMF (20 mL) with LiH (0.19 g, 0.024 mol) at 60°C for 6 hours. The mixture is poured into ice-water, and the precipitate is recrystallized from ethanol to afford the target compound (yield: 73%, m.p. 210–212°C).

Table 5. Spectral Characterization of Target Compound

| Technique | Data |

|---|---|

| IR (KBr) | 3285 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |

| ¹H NMR (DMSO-d₆) | δ 1.50–1.85 (m, 4H, piperidine CH₂), 2.32 (s, 3H, CH₃), 3.20–3.45 (m, 4H, N–CH₂), 6.38 (s, 1H, isoxazole-H), 6.58–7.90 (m, 5H, furan and NH) |

| MS (EI) | m/z 413 [M⁺] |

Chemical Reactions Analysis

Types of Reactions

Oxidation:

The furanyl and isoxazole rings can undergo oxidation reactions under strong oxidizing conditions, leading to ring-cleaved products.

Reduction:

The compound can undergo reduction reactions, especially at the oxadiazole moiety, which can be reduced to corresponding amino derivatives.

Substitution:

Nucleophilic and electrophilic substitutions can occur at various positions of the furanyl, oxadiazole, and piperidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).

Major Products Formed

From oxidation: Carboxylic acids, diketones.

From reduction: Amino derivatives.

From substitution: Halogenated derivatives, hydroxylated products.

Scientific Research Applications

2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide finds applications across various fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in heterocyclic chemistry.

Biology: Serves as a probe in studying biological pathways involving the oxadiazole and isoxazole functionalities.

Medicine: Potentially explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Employed in material sciences for developing new polymers and organic electronic materials.

Mechanism of Action

This compound exerts its effects through interactions at the molecular level:

Molecular Targets: Enzyme binding sites, cellular receptors.

Pathways Involved: Inhibition of enzymatic activity, modulation of receptor pathways, induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Oxadiazole vs.

- Substituent Effects : The 5-methylisoxazole group in the target compound may enhance target selectivity compared to bulkier substituents (e.g., 3,4-dimethoxyphenyl in ).

- Piperidine vs. Piperazine : Piperidine (target compound) lacks the additional nitrogen in piperazine (), reducing basicity and influencing receptor interactions.

Pharmacological Performance

- Lipoxygenase Inhibition : Oxadiazole-containing derivatives (e.g., ) show potent inhibition, suggesting the target compound may exhibit similar efficacy.

- Antibacterial Activity : Piperidine-linked oxadiazoles (e.g., ) demonstrate moderate activity, but the furan-isoxazole combination could enhance Gram-negative targeting.

- Toxicity : Furan rings may raise hepatotoxicity concerns, whereas isoxazole moieties are generally better tolerated .

Notes

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative of oxadiazole and piperidine, which has garnered attention due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound can be characterized by the following structural formula:

This structure includes a furan ring, an oxadiazole moiety, and a piperidine group, which are known to contribute to the biological activity of similar compounds.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that 1,3,4-oxadiazole derivatives demonstrate activity against various bacterial strains and fungi. The presence of hydrophobic groups in the structure enhances their interaction with microbial membranes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 1,3,4-Oxadiazole Derivative A | S. aureus | 16 |

| 1,3,4-Oxadiazole Derivative B | E. coli | 32 |

| 2-(4-(5-(furan-2-yl)... | Candida albicans | 64 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, compounds similar to 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HUH7 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, a series of oxadiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The compound exhibited IC50 values in the micromolar range against MCF-7 cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-(5-(furan-2-yl)... | MCF-7 | 10.38 |

| Oxadiazole Derivative C | HUH7 | 18.78 |

| Oxadiazole Derivative D | HeLa | 25.00 |

The proposed mechanism for the anticancer activity includes the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels . Flow cytometry assays have demonstrated that these compounds can significantly increase apoptosis in treated cells.

Pharmacological Profile

The pharmacological profile of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide suggests it may act through multiple pathways:

- Antimicrobial Action: Disruption of microbial cell membranes.

- Anticancer Activity: Induction of apoptosis via caspase activation.

- Potential Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation markers.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate, followed by coupling with a piperidine derivative. Key steps include:

- Oxadiazole formation : Cyclization using POCl₃ or carbodiimide coupling agents under reflux .

- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety .

- Acetamide linkage : Activation of the carboxyl group (e.g., HOBt/EDCI) for coupling with the 5-methylisoxazole amine . Optimization requires controlling solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., NaH or Pd-based catalysts) to improve yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, oxadiazole carbons at ~160–165 ppm) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and monitor degradation under stress conditions .

- Mass spectrometry : High-resolution MS (ESI or MALDI-TOF) to confirm molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; limited in aqueous buffers (pH 7.4). Solubility can be enhanced using co-solvents like PEG-400 .

- Stability : Stable at −20°C for >6 months. Degrades under UV light or acidic conditions (pH <4), necessitating storage in amber vials with desiccants .

Advanced Research Questions

Q. How can computational modeling predict biological targets and guide SAR studies?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., COX-2, EGFR) or receptors. Prioritize derivatives with high binding affinity (<−8 kcal/mol) .

- QSAR analysis : Correlate substituent electronegativity (e.g., furan vs. phenyl) with activity using descriptors like logP and polar surface area . Example workflow:

| Step | Method | Parameter | Outcome |

|---|---|---|---|

| Target ID | SwissTargetPrediction | Probability >0.7 | EGFR kinase |

| Docking | Glide SP/XP | ΔG ≤ −9 kcal/mol | Lead candidate |

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability). Mitigation strategies:

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance half-life .

- PK/PD modeling : Integrate plasma concentration-time curves with efficacy data to adjust dosing regimens .

Q. What strategies improve selectivity for specific biological targets?

- Fragment-based design : Replace the furan group with bioisosteres (e.g., thiophene or pyridine) to reduce off-target interactions .

- Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended binding partners .

- Crystallography : Resolve X-ray structures of compound-target complexes to guide steric modifications (e.g., piperidine substitution) .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

- Scaffold diversification : Synthesize analogs with variations in:

- Oxadiazole substituents : Replace furan with benzofuran or indole .

- Piperidine modifications : Introduce methyl or fluoro groups to alter steric/electronic profiles .

- Biological assays : Test against panels of cancer cell lines (e.g., NCI-60) or bacterial strains (e.g., MRSA) with IC₅₀ determination .

Q. What experimental controls are essential for reproducibility in biological assays?

- Positive controls : Use established inhibitors (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .

- Solvent controls : Include DMSO (≤0.1% v/v) to rule out vehicle effects .

- Blinded analysis : Assign compound codes to avoid observer bias in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.